molecular formula C7H6FN3S B13322399 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine

4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B13322399
M. Wt: 183.21 g/mol
InChI Key: YJNFCNAZXREDPO-UHFFFAOYSA-N
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Description

4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a fluorine substituent at the 4-position and a thiophen-2-yl group at the 3-position.

Synthesis: The compound is synthesized via heterocyclocondensation of 3-oxo-3-(thiophen-2-yl)propanenitrile with hydrazine derivatives under refluxing ethanol. Yields for analogous compounds (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine) are moderate (~65%), with purification achieved through recrystallization from methanol .

Properties

Molecular Formula

C7H6FN3S

Molecular Weight

183.21 g/mol

IUPAC Name

4-fluoro-5-thiophen-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C7H6FN3S/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11)

InChI Key

YJNFCNAZXREDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C(=NN2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of 4-fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The diazenyl group in the 4-position (thiazol-2-yl diazenyl) improves yield (82%) compared to phenyl or fluorine substituents, likely due to stabilized intermediates .
  • Fluorine's electron-withdrawing nature may reduce nucleophilic attack during synthesis, contributing to moderate yields (~65%) .

Structural and Electronic Properties

Crystallographic data and computational analyses highlight substituent-driven conformational differences:

Bond Lengths and Angles (X-ray Data):
Compound (Example) Mean C–C Bond Length (Å) Notable Bond Angles (°)
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine 0.002 C2–N1–N5: 112.7, N5–C4–C3: 118.7
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine N/A N/A (data not reported)

Key Observations :

  • Fluorine at the 4-position increases bond angle strain (e.g., N5–C4–C3: 118.7°) compared to non-fluorinated analogues, influencing molecular rigidity .
  • Thiophen-2-yl at the 3-position introduces sulfur-mediated hydrogen bonding, enhancing stability in crystal lattices .
Anticancer Activity:
  • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine : Incorporated into spirooxindoles with cytotoxic activity against triple-negative breast cancer (MDA-MB-231 cells) .
  • Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : IC50 of 1.28 μg/mL against MCF7 breast cancer cells, suggesting fluorophenyl-thiophene hybrids enhance potency .
Enzyme Inhibition:
  • Pyrazole-based thrombin inhibitors demonstrate that substituents at the 3-position (e.g., thiophen-2-yl vs. phenyl) modulate inhibitory properties. Thiophene's sulfur atom may facilitate unique binding interactions .

Biological Activity

4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in drug discovery.

  • Molecular Formula : C7H6FN3S
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 1246384-96-2

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific activities of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine are highlighted below.

Antimicrobial Activity

Studies have reported that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, a related study indicated that pyrazole compounds showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . While specific data for 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine is limited, its structural similarities suggest potential effectiveness against bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro studies have shown that certain pyrazole compounds stabilize human red blood cell membranes, indicating anti-inflammatory potential . Although direct studies on 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine are scarce, the presence of the thiophene ring may enhance its anti-inflammatory activity due to the electron-withdrawing nature of fluorine and the aromatic stability provided by thiophene.

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties. For example, compounds similar to 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine have shown promising results in inhibiting cancer cell proliferation across various cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Case Studies and Research Findings

StudyCompoundActivityFindings
Various PyrazolesAntimicrobialMIC values between 2.50 to 20 µg/mL against multiple pathogens
Pyrazole DerivativesAnticancerSignificant inhibition of cancer cell lines with IC50 values comparable to standard treatments
Androgen Receptor ModulatorsAnticancerCompounds showed high affinity and antagonistic activity in prostate cancer cell lines

The biological activity of 4-Fluoro-3-(thiophen-2-YL)-1H-pyrazol-5-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives inhibit enzymes like DNA gyrase and cyclooxygenases (COX), which are crucial for bacterial survival and inflammation processes.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including androgen receptors, which plays a role in cancer progression .
  • Radical Scavenging : Some studies suggest that pyrazole compounds exhibit antioxidant properties by scavenging free radicals, thus contributing to their protective effects against oxidative stress .

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